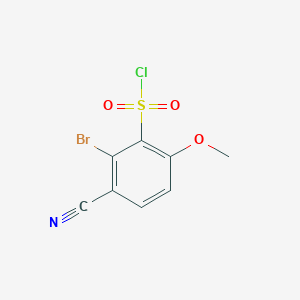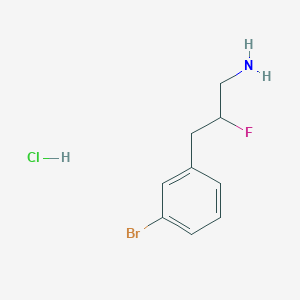
3-(3-Bromophenyl)-2-fluoropropan-1-amine hydrochloride
Übersicht
Beschreibung
This compound is an amine derivative containing a bromophenyl and a fluoropropyl group. It’s a hydrochloride salt, which suggests it’s likely to be a solid at room temperature and highly soluble in water .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic aromatic substitution reactions or transition metal-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its IUPAC name. It likely contains a three-carbon chain (propane) with a fluorine atom attached to the second carbon and an amine group (-NH2) attached to the first carbon. This chain is likely connected to a phenyl ring via the third carbon, and the phenyl ring contains a bromine atom .Chemical Reactions Analysis
The bromine atom on the phenyl ring makes this compound a good candidate for further reactions, such as Suzuki-Miyaura cross-coupling . The amine group could also undergo various reactions, such as acylation or alkylation .Physical And Chemical Properties Analysis
As a hydrochloride salt, this compound is likely to be a solid at room temperature. It’s probably highly soluble in water and polar organic solvents . The presence of bromine and fluorine atoms could make the compound relatively dense and possibly volatile.Wissenschaftliche Forschungsanwendungen
Synthesis Approaches and Chemical Modifications
Research on compounds structurally related to 3-(3-Bromophenyl)-2-fluoropropan-1-amine hydrochloride primarily focuses on their synthesis and potential biological activities. For example, Gevorgyan et al. (1989) describe the synthesis of hydrochlorides of α-amino-α-H(phenyl)-(3-fluoro-4-methoxy)acetophenones, indicating a broader interest in fluorinated and brominated phenyl compounds for their potential biological activities, such as local anesthetic and anti-inflammatory properties (Gevorgyan et al., 1989). Similarly, Isakhanyan et al. (2008) synthesized 3-(4-bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides, considered Trihexyphenidyl analogs, revealing the interest in exploring the therapeutic potential of such compounds (Isakhanyan et al., 2008).
Regioselectivity in Synthesis
D’hooghe and Kimpe (2006) investigated the regioselectivity in the synthesis of functionalized β-fluoro amines, demonstrating the intricate chemistry involved in selectively producing compounds with specific halogen substitutions, which can significantly affect their biological properties and potential applications (D’hooghe & Kimpe, 2006).
Potential for Radiolabeling and Imaging Applications
Klok et al. (2006) synthesized N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane, indicating the use of fluorinated and brominated compounds in radiolabeling for imaging applications, such as positron emission tomography (PET), which is crucial for medical diagnostics and research (Klok et al., 2006).
Chemoselective Functionalization
Stroup et al. (2007) described the chemoselective functionalization of bromo- and chloro-substituted compounds, showcasing advanced synthetic techniques to selectively modify compounds for specific scientific applications, potentially including the synthesis of derivatives of 3-(3-Bromophenyl)-2-fluoropropan-1-amine hydrochloride (Stroup et al., 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-2-fluoropropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN.ClH/c10-8-3-1-2-7(4-8)5-9(11)6-12;/h1-4,9H,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSALVYNXWZHEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-2-fluoropropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



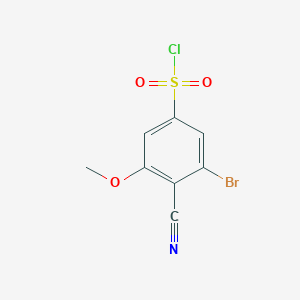

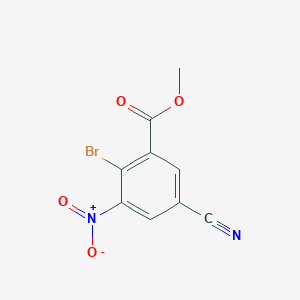
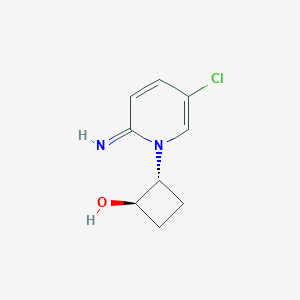
![trans-2-[(5-Chloro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1484828.png)
![1-[trans-2-Hydroxycyclobutyl]-2-imino-1,2-dihydropyridin-3-ol](/img/structure/B1484829.png)
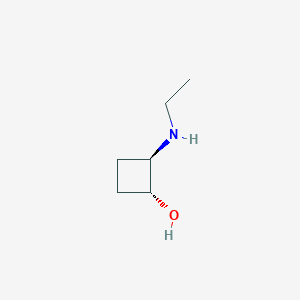
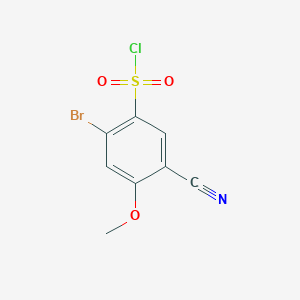
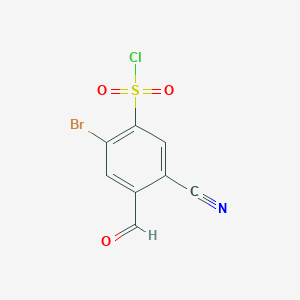
![trans-2-[(2-Phenoxyethyl)amino]cyclobutan-1-ol](/img/structure/B1484835.png)

![trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol](/img/structure/B1484839.png)

